N-(4-Hydroxybutyl)trifluoroacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Hydroxybutyl)trifluoroacetamide can be synthesized through a reaction involving trifluoroacetic acid and a hydroxybutyl group . The reaction typically involves the use of trifluoroacetic anhydride and 4-aminobutanol under controlled conditions to yield the desired product . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybutyl)trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoroacetamide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of 4-(Trifluoroacetamido)butanal.
Reduction: Formation of 4-(Trifluoroacetamido)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxybutyl)trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block to introduce a 4-aminobutyl residue in various chemical syntheses.
Medicine: Potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxybutyl)trifluoroacetamide involves its ability to form stable complexes with biological molecules. It acts as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification . This property makes it useful in the study of DNA intercalation and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoroacetamido)-1-butanol
- 2,2,2-Trifluoro-N-(4-hydroxybutyl)acetamide
Uniqueness
N-(4-Hydroxybutyl)trifluoroacetamide is unique due to its trifluoroacetamido group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds . This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-hydroxybutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDPIMZEXACCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393904 | |
Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128238-43-7 | |
Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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